molecular formula C21H26N6O4 B14083899 8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B14083899
M. Wt: 426.5 g/mol
InChI Key: WOEVAWYATVFLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, an amino propyl chain, and a trimethyl-imidazo[2,1-f]purine core

Preparation Methods

The synthesis of 8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Imidazo[2,1-f]purine Core: The imidazo[2,1-f]purine core is synthesized through a cyclization reaction involving a suitable precursor, such as a purine derivative and an appropriate cyclizing agent.

    Introduction of the Trimethyl Groups: The trimethyl groups are introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the Amino Propyl Chain: The amino propyl chain is attached through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated propyl derivative.

    Incorporation of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative of the dimethoxyphenyl group and a suitable palladium catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino propyl chain, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the imidazo[2,1-f]purine core using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethoxyphenyl group, using nucleophiles like amines or thiols.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to introduce various functional groups.

Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of cancer, infectious diseases, and neurological disorders.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in key biochemical pathways, affecting cellular processes.

    Interacting with Receptors: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: It can intercalate into DNA, affecting gene expression and replication.

The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other similar compounds, such as:

    8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethylxanthine: This compound has a similar structure but lacks the imidazo[2,1-f]purine core, which may result in different biological activities.

    8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-purine-2,4(3H,8H)-dione: This compound has a purine core instead of the imidazo[2,1-f]purine core, which may affect its chemical reactivity and biological properties.

    8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[1,2-f]purine-2,4(3H,8H)-dione: This compound has a different imidazo[1,2-f]purine core, which may influence its mechanism of action and applications.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H26N6O4

Molecular Weight

426.5 g/mol

IUPAC Name

6-[3-(2,5-dimethoxyanilino)propyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H26N6O4/c1-13-12-27-17-18(24(2)21(29)25(3)19(17)28)23-20(27)26(13)10-6-9-22-15-11-14(30-4)7-8-16(15)31-5/h7-8,11-12,22H,6,9-10H2,1-5H3

InChI Key

WOEVAWYATVFLGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCNC4=C(C=CC(=C4)OC)OC)N(C(=O)N(C3=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.